molecular formula C28H32O6 B1679528 Ropa CAS No. 57852-42-3

Ropa

Cat. No. B1679528
CAS RN: 57852-42-3
M. Wt: 464.5 g/mol
InChI Key: FFKXTXJQZGIKQZ-WAGMVDSNSA-N
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Description

ROPA, also known as Resiniferonol 9,13,14-ortho-phenylacetate, is a potent PKCalpha and PKCgamma activator that promotes tumor growth through PKC-activation.

Scientific Research Applications

Funding and Research Support

The Realising Our Potential Award (ROPA) scheme in the UK has been influential in supporting researchers. Studies indicate that those who received ROPA funding were successful in generating additional income from various sources. For instance, some scientists report that ROPA-funded work aided them in securing follow-up funding from industry, research councils, and other bodies such as the EU (Durrani, 1998). Furthermore, the ROPA scheme itself has a notable success rate, funding a significant proportion of applications, which suggests its importance in supporting diverse research projects (Goddard, 1996).

Assisted Reproductive Technology

ROPA, or Reception of Oocytes from Partner, is a novel concept in assisted reproductive technology. This method allows lesbian couples to both participate biologically in the conception process. One partner provides the eggs while the other carries the embryo. This has been a pioneering event in several countries and is among the first of its kind globally. The technique has shown promise with successful pregnancies and births reported (Marina et al., 2010; Zeiler & Malmquist, 2014).

Microbiology and Disease Research

In microbiology, the ropA gene, found in bacteria like Streptococcus mutans, plays a crucial role in stress tolerance, competence development, and biofilm formation. Research shows that RopA-deficient mutants of S. mutans exhibit decreased tolerance to acid and oxidative stresses, impacting their virulence properties (Wen et al., 2005). Similarly, in Streptococcus pyogenes, ropA contributes to the secretion and processing of secreted cysteine proteinases, crucial for the pathogenicity of the bacteria (Lyon et al., 1998).

Optical Fiber Sensing and Communication

ROPA technology has significant applications in optical fiber sensing and communication. For example, research has successfully extended vibration sensing distances using ROPA, enhancing optical power significantly for Φ-OTDR (Phase-sensitive Optical Time Domain Reflectometer) systems (Yu et al., 2022). Additionally, studies have focused on optimizing configurations of Remote Optically Pumped Amplification (ROPA) units in long-span optical transmission systems, emphasizing their importance in communication technology (Xue-y, 2014).

Real-time Optimization in Process Control

In the field of process control, Real-time Optimization with Persistent Adaptation (ROPA) is a novel approach that integrates online parameter estimation in optimization cycles. This methodology has shown promise in enhancing economic performance and disturbance detection in various applications, such as the Williams–Otto reactor (Matias & Le Roux, 2018; Matias et al., 2021).

properties

IUPAC Name

(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-16(2)26-12-18(4)28-21(11-20(15-29)13-25(31)22(28)10-17(3)23(25)30)24(26)32-27(33-26,34-28)14-19-8-6-5-7-9-19/h5-11,18,21-22,24,29,31H,1,12-15H2,2-4H3/t18-,21+,22-,24-,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKXTXJQZGIKQZ-WAGMVDSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)CO)O)C)OC(O3)(O2)CC6=CC=CC=C6)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)CO)O)C)O[C@](O3)(O2)CC6=CC=CC=C6)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973441
Record name 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropa

CAS RN

57852-42-3
Record name (2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-Octahydro-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(1-methylethenyl)-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57852-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ROP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Resiniferatoxin : 4-hydroxy-3-methoxy-benzeneacetic acid [(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
858,000
Citations
J Ropa, S Cooper, ML Capitano, W Van't Hof… - Stem cell reviews and …, 2021 - Springer
Despite evidence that SARS-CoV-2 infection is systemic in nature, there is little known about the effects that SARS-CoV-2 infection or exposure has on many host cell types, including …
Number of citations: 63 link.springer.com
A Roth, D Hoy, PF Horwood, B Ropa… - Emerging infectious …, 2014 - ncbi.nlm.nih.gov
Chikungunya virus (CHIKV) caused significant outbreaks of illness during 2005–2007 in the Indian Ocean region. Chikungunya outbreaks have also occurred in the Pacific region, …
Number of citations: 67 www.ncbi.nlm.nih.gov
…, R Kapur, CM Orschell, A Aljoufi, JP Ropa… - Stem cell reviews and …, 2020 - Springer
There is an ongoing shift in demographics such that older persons will outnumber young persons in the coming years, and with it age-associated tissue attrition and increased diseases …
Number of citations: 22 link.springer.com
T Anwar, C Arellano-Garcia, J Ropa, YC Chen… - Nature …, 2018 - nature.com
Overexpression of EZH2 in estrogen receptor negative (ER-) breast cancer promotes metastasis. EZH2 has been mainly studied as the catalytic component of the Polycomb Repressive …
Number of citations: 98 www.nature.com
…, AM Gunawan, C Sampson, J Ropa… - The Journal of …, 2021 - Am Soc Clin Investig
Bone marrow (BM) hematopoietic stem cells (HSCs) become dysfunctional during aging (ie, they are increased in number but have an overall reduction in long-term repopulation …
Number of citations: 27 www.jci.org
…, M Katusele, G Koimbu, S Jimmy, B Ropa… - Emerging infectious …, 2013 - ncbi.nlm.nih.gov
In June 2012, health authorities in Papua New Guinea detected an increase in febrile illnesses in Vanimo. Chikungunya virus of the Eastern/Central/Southern African genotype …
Number of citations: 80 www.ncbi.nlm.nih.gov
G Kranidiotis, J Ropa, J Mprianas, T Kyprianou… - Heart & Lung, 2015 - Elsevier
Objectives To investigate the attitudes of Greek intensive care unit (ICU) medical and nursing staff towards euthanasia. Background ICU physicians and nurses deal with end-of-life …
Number of citations: 61 www.sciencedirect.com
L Chen, W Chen, M Mysliwski, J Serio, J Ropa… - Leukemia, 2015 - nature.com
PTPN11 encodes the Shp2 non-receptor protein-tyrosine phosphatase implicated in several signaling pathways. Activating mutations in Shp2 are commonly associated with juvenile …
Number of citations: 57 www.nature.com
…, S Klossowski, EG Kim, F Mao, B Zhou, J Ropa… - Nature …, 2021 - nature.com
ASH1L histone methyltransferase plays a crucial role in the pathogenesis of different diseases, including acute leukemia. While ASH1L represents an attractive drug target, developing …
Number of citations: 20 www.nature.com
…, L Lachowski, U Shrestha, V Premkumar, J Ropa… - Leukemia, 2023 - nature.com
MLL (KMT2a) translocations are found in ~10% of acute leukemia patients, giving rise to oncogenic MLL-fusion proteins. A common MLL translocation partner is ENL and associated …
Number of citations: 4 www.nature.com

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